NEP Selectivity Ratio: Z 1796 vs. Bestatin in Mouse Striatal Membranes
In comparative in vitro studies, Z 1796 and its congener Z 4212 readily inhibited aminopeptidases in membranes prepared from mouse corpus striatum, whereas more than 1000 times the concentration was required for neutral endopeptidase (NEP) to be blocked [1]. This selectivity profile contrasts with that of bestatin (ubenimex), which inhibits both aminopeptidases and NEP at comparable concentrations [1]. The ex vivo experiments confirmed this differential pharmacology: the hypoalgesic action of Z 1796 implicated central aminopeptidases but not NEP, while bestatin's action involved both enzyme families [1].
| Evidence Dimension | Aminopeptidase vs. NEP selectivity ratio |
|---|---|
| Target Compound Data | >1000-fold selectivity for aminopeptidase over NEP inhibition |
| Comparator Or Baseline | Bestatin (ubenimex): inhibits both aminopeptidases and NEP at comparable concentrations (no >1000-fold selectivity) |
| Quantified Difference | >1000-fold selectivity window (Z 1796) vs. no selective window (bestatin) |
| Conditions | In vitro enzyme inhibition in membranes from mouse corpus striatum; ex vivo hypoalgesia model (i.c.v. administration, mouse hot-plate test) |
Why This Matters
This selectivity difference is critical for researchers studying endogenous opioid peptide metabolism: Z 1796 can probe aminopeptidase-specific contributions to enkephalin degradation without simultaneously inhibiting NEP, thereby avoiding confounding effects on substance P and ANP catabolism.
- [1] Otero, M.J., Iglesias, T. & Fuentes, J.A. Hypoalgesic action of bestatin analogues that inhibit central aminopeptidases, but not neutral endopeptidase. Neuropeptides 25(3), 175–182 (1993). View Source
